N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine
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Overview
Description
“N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)–D-2’-deoxyribofuranosyl]guanine” is a complex organic compound that features a unique combination of silicon, nitrogen, and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)–D-2’-deoxyribofuranosyl]guanine” typically involves multiple steps, including the formation of the azacyclopentanyl ring, the introduction of the disiloxane groups, and the final coupling with the guanine derivative. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The silicon atoms in the disiloxane groups can be oxidized to form silanols.
Reduction: The bromine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of substituted guanine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug development or as a molecular probe.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases or conditions.
Industry
In industry, this compound could be used in the development of advanced materials, such as coatings, adhesives, or electronic components. Its unique properties may offer advantages over traditional materials.
Mechanism of Action
The mechanism of action of “N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)–D-2’-deoxyribofuranosyl]guanine” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other guanine derivatives with silicon-containing groups, such as:
- N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-guanine
- O6-benzyl-8-bromo-guanine
- N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)–D-2’-deoxyribofuranosyl]guanine
Uniqueness
What sets “N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)–D-2’-deoxyribofuranosyl]guanine” apart is its combination of multiple functional groups, which may confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C35H58BrN5O5Si4 |
---|---|
Molecular Weight |
821.1 g/mol |
IUPAC Name |
1-[8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-yl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine |
InChI |
InChI=1S/C35H58BrN5O5Si4/c1-23(2)49(24(3)4)43-22-29-28(45-50(46-49,25(5)6)26(7)8)20-30(44-29)40-32-31(37-34(40)36)33(42-21-27-16-14-13-15-17-27)39-35(38-32)41-47(9,10)18-19-48(41,11)12/h13-17,23-26,28-30H,18-22H2,1-12H3 |
InChI Key |
JLNLIOWGBNVDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=NC(=N4)N5[Si](CC[Si]5(C)C)(C)C)OCC6=CC=CC=C6)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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